molecular formula C6H12N2O2 B2634597 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one CAS No. 1314966-29-4

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one

Cat. No. B2634597
CAS RN: 1314966-29-4
M. Wt: 144.174
InChI Key: NENLJFGOBLUMHH-UHFFFAOYSA-N
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Description

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .


Synthesis Analysis

The synthesis of aminomethyl compounds often involves alkylation with Eschenmoser’s salt . For example, a bi-functional CuNiAlOx catalyst was developed for the one pot transformation of 5-(hydroxymethyl)furfural into 2,5-bis(aminomethyl)furan .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be influenced by various factors. For instance, the introduction of a 3-(aminomethyl)pyridinium dication into a perovskite structure resulted in a zigzag type 2D Dion–Jacobson-phase perovskite with low band gaps .


Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo various reactions. For example, they can react with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For example, aminomethyl propanol is a colorless liquid or crystal with a slight amine odor .

Scientific Research Applications

Synthesis and Applications in Antibiotic Production

  • Enantiopure Synthesis for Antibiotic Production: A study detailed the regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones, including the transformation of one such oxazolidinone into the antibiotic linezolid. This process involves the reduction and N-Boc-protection of amide moieties from 1-aryl- or 1-alkylaziridine-2-carboxamides, followed by a BF3.Et2O-promoted intramolecular ring opening to yield the desired oxazolidinones (Morán-Ramallal et al., 2008).

Role in Synthetic Organic Chemistry

  • Framework in Synthetic Organic Chemistry: The oxazolidin-2-one ring is highlighted as a popular heterocycle framework in synthetic organic chemistry, with extensive applications in the construction of this five-member ring, including its use as protective groups for 1,2-aminoalcohol systems and in the synthesis of antibacterial drugs like Linezolid (Zappia et al., 2007).

Enzymatic Synthesis

  • Enzymatic Synthesis Approach: A novel approach for the enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one was explored using 2-aminoalcohol and dimethyl carbonate, showcasing the multifunctional nature of oxazolidinones and their diverse biological and pharmacological activities. This process utilized immobilized lipases for the synthesis, with a focus on the reaction mechanism and kinetic modeling (Yadav & Pawar, 2014).

Antimicrobial Agent Synthesis

  • Synthesis for Antimicrobial Agents: Research on oxazolidinones, including derivatives of 5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one, has also focused on their potential as antimicrobial agents. This includes the synthesis of novel oxazolidinones with potential antimicrobial properties, highlighting the compound's role in the development of new therapeutic agents (Devi et al., 2013).

Mechanism of Action

The mechanism of action of aminomethyl compounds can vary depending on the specific compound and its application. For instance, muscimol, a conformationally restricted analogue of GABA, acts as a selective agonist at ionotropic receptors for the inhibitory neurotransmitter GABA .

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemicals, including aminomethyl compounds. For example, muscimol is classified as acutely toxic if swallowed and may cause respiratory irritation .

Future Directions

The development of new synthetic pathways and broadening the scope of applications for biorenewable products are potential future directions for research involving aminomethyl compounds .

properties

IUPAC Name

5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-8-4-5(3-7)10-6(8)9/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLJFGOBLUMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one

CAS RN

1314966-29-4
Record name 5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one
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